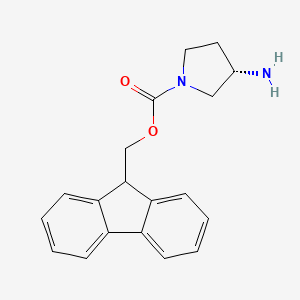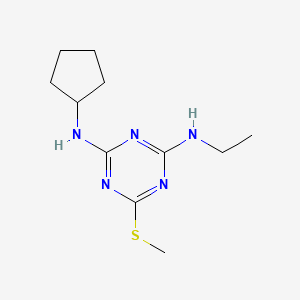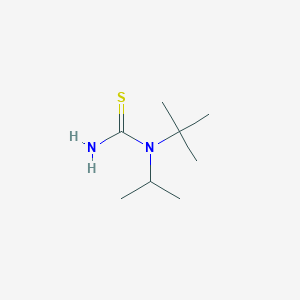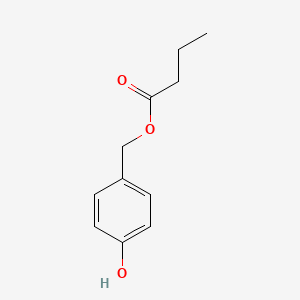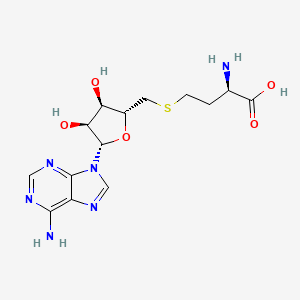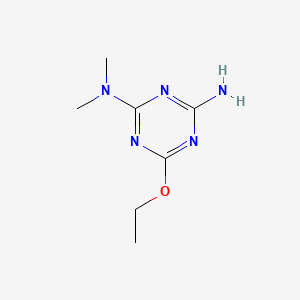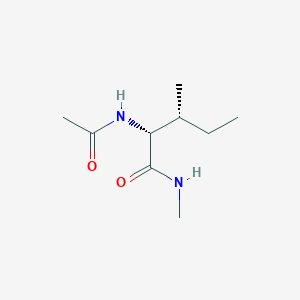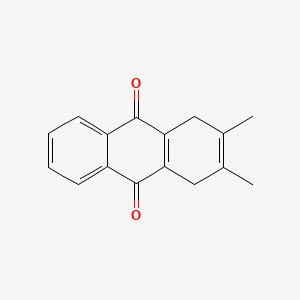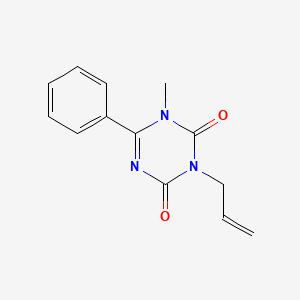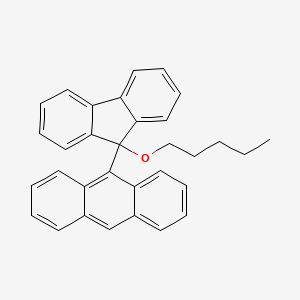
9-(9-(Pentyloxy)-9H-fluoren-9-yl)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(9-(Pentyloxy)-9H-fluoren-9-yl)anthracene is a complex organic compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their unique photophysical properties and have been widely studied for their applications in various fields such as organic electronics, photochemistry, and material science. The compound features a fluorenyl group substituted at the 9-position of anthracene, with a pentyloxy group attached to the fluorenyl moiety. This structural arrangement imparts distinct chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(9-(Pentyloxy)-9H-fluoren-9-yl)anthracene typically involves multi-step organic reactions. One common approach is the bromination of anthracene to form 9-bromoanthracene, followed by a Suzuki coupling reaction with a fluorenyl boronic acid derivative. The pentyloxy group can be introduced via etherification reactions using appropriate alkyl halides and base catalysts .
Industrial Production Methods
Industrial production of such compounds often involves large-scale organic synthesis techniques, including continuous flow reactors and high-throughput screening methods to optimize reaction conditions. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, is common in the industrial synthesis of complex organic molecules .
Chemical Reactions Analysis
Types of Reactions
9-(9-(Pentyloxy)-9H-fluoren-9-yl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield hydroanthracene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Br2, Cl2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can introduce halogenated or nitro groups .
Scientific Research Applications
9-(9-(Pentyloxy)-9H-fluoren-9-yl)anthracene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Explored for its potential in photodynamic therapy and as a photosensitizer in cancer treatment.
Mechanism of Action
The mechanism of action of 9-(9-(Pentyloxy)-9H-fluoren-9-yl)anthracene involves its interaction with light and subsequent energy transfer processes. The compound absorbs light and undergoes electronic excitation, leading to fluorescence or phosphorescence. In biological systems, it can generate reactive oxygen species (ROS) upon light irradiation, which can induce cell damage or death, making it useful in photodynamic therapy .
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications.
9-Anthracenecarboxylic acid: Utilized as a fluorescent probe in biological studies.
Uniqueness
9-(9-(Pentyloxy)-9H-fluoren-9-yl)anthracene is unique due to its specific structural arrangement, which imparts distinct photophysical properties and makes it suitable for specialized applications in optoelectronics and photodynamic therapy .
Properties
Molecular Formula |
C32H28O |
|---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
9-(9-pentoxyfluoren-9-yl)anthracene |
InChI |
InChI=1S/C32H28O/c1-2-3-12-21-33-32(29-19-10-8-17-27(29)28-18-9-11-20-30(28)32)31-25-15-6-4-13-23(25)22-24-14-5-7-16-26(24)31/h4-11,13-20,22H,2-3,12,21H2,1H3 |
InChI Key |
RLEYQTGHWAMEKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1(C2=CC=CC=C2C3=CC=CC=C31)C4=C5C=CC=CC5=CC6=CC=CC=C64 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


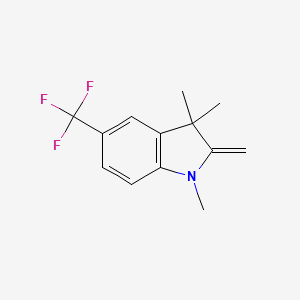
![(2S)-2-[[4-[[(1S)-1-carboxy-3-methylbutyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-4-methylpentanoic acid](/img/structure/B15250705.png)
![Leucine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]-](/img/structure/B15250706.png)
![1-Amino-4-[[3-[(dimethylamino)methyl]phenyl]amino]anthraquinone](/img/structure/B15250710.png)
